![molecular formula C12H11ClINO B3023980 5-Chloro-7-iodo-8-isopropoxyquinoline CAS No. 106920-05-2](/img/structure/B3023980.png)
5-Chloro-7-iodo-8-isopropoxyquinoline
Overview
Description
5-Chloro-7-iodo-8-isopropoxyquinoline is an antibiotic with metal-binding properties . It exhibits anticancer activity in vitro and in vivo . It is also used as an active compound in topical medications to treat diverse skin infections .
Synthesis Analysis
The synthesis of 5-Chloro-7-iodo-8-isopropoxyquinoline involves the use of solvent-assisted co-grinding method to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-iodo-8-isopropoxyquinoline is C12H11ClINO . The molecule has a density of 1.669±0.06 g/cm3 .Chemical Reactions Analysis
5-Chloro-7-iodo-8-isopropoxyquinoline is known to interact with bovine serum albumin (BSA) via a static process by ground-state complex formation . It also exhibits antifungal properties when incorporated in the bulk of the fibers or in PVP particles deposited on the fibers .Physical And Chemical Properties Analysis
5-Chloro-7-iodo-8-isopropoxyquinoline has a molecular weight of 347.58 . It has a predicted boiling point of 403.9±45.0 °C .Scientific Research Applications
- FluoZin-3 is a popular probe for intracellular free zinc ions. Researchers have used 5-Chloro-7-iodo-8-quinolinol (a derivative of our compound) to analyze zinc ions via fluorescence microscopy . The compound’s unique structure allows it to interact with metal ions, making it valuable for studying cellular processes.
Fluorescent Probes and Imaging Agents
Mechanism of Action
Target of Action
5-Chloro-7-iodo-8-isopropoxyquinoline, also known as Clioquinol , is primarily targeted towards fungal infections . It has been used as an active compound in topical medications to treat diverse skin infections . It also exhibits anticancer activity and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
Clioquinol acts as a zinc and copper chelator . It is a metal protein-attenuating compound (MPAC) that disrupts the interaction between metals and the Aβ peptide in the brain . This interaction is crucial in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease .
Biochemical Pathways
The chelation of zinc and copper by Clioquinol affects the deposition and stabilization of amyloid plaques . By preventing Aβ accumulation and restoring copper and zinc ion homeostasis in cells, Clioquinol can potentially alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of Clioquinol involves rapid absorption and first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of these metabolites are higher than those of free Clioquinol . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .
Result of Action
The chelation action of Clioquinol results in the dissolution of amyloid deposits, both in vitro and in vivo . This leads to a reduction in the amyloid burden and oxidative processes in the brain, potentially slowing the progression of Alzheimer’s disease . Additionally, it exhibits anticancer activity in vitro and in vivo .
Future Directions
5-Chloro-7-iodo-8-isopropoxyquinoline has a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities . It is commonly used in different areas including light-emitting diodes, nuclear medicine, cancer treatment, and neurodegenerative disorders . Therefore, it has a promising future in the field of medicine and technology.
properties
IUPAC Name |
5-chloro-7-iodo-8-propan-2-yloxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClINO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIDUODKSOSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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